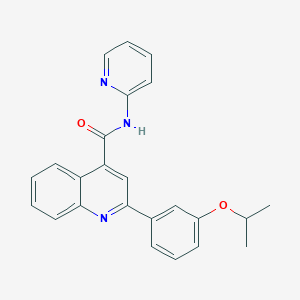

![molecular formula C11H10Cl3N3O2S B4616770 N-[4-chloro-1-(2,6-dichlorobenzyl)-1H-pyrazol-3-yl]methanesulfonamide](/img/structure/B4616770.png)

N-[4-chloro-1-(2,6-dichlorobenzyl)-1H-pyrazol-3-yl]methanesulfonamide

Descripción general

Descripción

Synthesis Analysis

The synthesis of related pyrazole derivatives involves multi-component reactions (MCRs) under various conditions. For example, N,2-Dibromo-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide 1,1-dioxide has been used as a catalyst for the synthesis of pyranopyrazole and related derivatives in water, highlighting the versatility of sulfonamide-based catalysts in synthesizing complex heterocyclic compounds (Khazaei et al., 2015).

Molecular Structure Analysis

The molecular and supramolecular structures of N-substituted methanesulfonamide derivatives reveal interesting aspects of their configuration. For instance, studies on N-substituted derivatives have shown diverse hydrogen bonding patterns and molecular conformations, contributing to our understanding of how structural variations can influence molecular properties (Jacobs et al., 2013).

Chemical Reactions and Properties

Sulfonamide derivatives exhibit a wide range of chemical reactivities. For example, the reaction of poly(pyrazol-1-yl)methane with metal compounds has been explored, showcasing the ligand's ability to form complex structures with metals, which could have implications for catalysis and material science (Tang et al., 1998).

Physical Properties Analysis

While specific data on the physical properties of N-[4-chloro-1-(2,6-dichlorobenzyl)-1H-pyrazol-3-yl]methanesulfonamide itself was not identified, related studies on sulfonamide derivatives have been instrumental in understanding the impact of structural modifications on physical properties like solubility, melting points, and crystal structures (Gowda et al., 2007).

Chemical Properties Analysis

The chemical properties of sulfonamide derivatives, such as acidity, basicity, and reactivity towards electrophiles and nucleophiles, are crucial for their application in various fields, including medicinal chemistry and catalysis. Detailed investigations into the reactivity of these compounds provide valuable insights into their chemical behavior and potential applications (Watanabe et al., 1997).

Aplicaciones Científicas De Investigación

Catalytic Applications

N-[4-chloro-1-(2,6-dichlorobenzyl)-1H-pyrazol-3-yl]methanesulfonamide has been explored for its role in catalysis. For instance, its analogs have been used as efficient and homogeneous catalysts for the synthesis of diverse organic compounds such as 4H-pyran, pyranopyrazole, and pyrazolo[1,2-b]phthalazine derivatives via one-pot multi-component reactions in water. This approach highlights the catalyst's compatibility with green chemistry protocols, offering advantages such as high yields, mild reaction conditions, and short reaction times (Khazaei et al., 2015).

Synthesis and Structural Studies

N-[4-chloro-1-(2,6-dichlorobenzyl)-1H-pyrazol-3-yl]methanesulfonamide and related compounds have been synthesized and structurally characterized, revealing insights into their chemical behavior and potential applications. For example, a study on diorganotin derivatives with pyridyl functionalized bis(pyrazol-1-yl)methanes demonstrated the synthesis of complexes with potential biological activity. The structural elucidation of these compounds contributes to understanding their interaction with biological systems and the design of new materials (Li et al., 2010).

Chemical Reactivity and Mechanistic Insights

The chemical reactivity of N-[4-chloro-1-(2,6-dichlorobenzyl)-1H-pyrazol-3-yl]methanesulfonamide derivatives has been studied, providing valuable mechanistic insights. Research on N-acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides, for example, showcased the development of storable N-acylation reagents with good chemoselectivity. These findings have implications for organic synthesis, offering new pathways for the development of complex molecules (Kondo et al., 2000).

Biological Applications

While the focus of this summary is on non-medical applications, it's worth noting that related compounds have been investigated for their biological activities, such as COX-2 inhibition, showcasing the broader potential of this chemical class in therapeutic contexts. These studies contribute to the understanding of the molecule's properties and potential for further application in various fields (Singh et al., 2004).

Propiedades

IUPAC Name |

N-[4-chloro-1-[(2,6-dichlorophenyl)methyl]pyrazol-3-yl]methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10Cl3N3O2S/c1-20(18,19)16-11-10(14)6-17(15-11)5-7-8(12)3-2-4-9(7)13/h2-4,6H,5H2,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEYOHGTWJMZTLJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=NN(C=C1Cl)CC2=C(C=CC=C2Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10Cl3N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[3-(allyloxy)-4-methoxybenzylidene]-2-(2,5-dichlorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B4616693.png)

![3-(1,3-benzodioxol-5-yl)-N-(4-isopropylphenyl)-6-methylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4616695.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-(4-ethylcyclohexyl)urea](/img/structure/B4616707.png)

![3,5-dimethoxy-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide](/img/structure/B4616712.png)

![5-bromo-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-methoxy-3-methylbenzamide](/img/structure/B4616714.png)

![2,2'-[{2-[4-(dimethylamino)phenyl]-1,3-imidazolidinediyl}bis(methylene)]diphenol](/img/structure/B4616731.png)

![4-cyano-5-{[2-cyano-3-(5-ethyl-2-thienyl)acryloyl]amino}-N,N,3-trimethyl-2-thiophenecarboxamide](/img/structure/B4616740.png)

![4-[(3-{[(2-ethoxyphenyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]-4-oxobutanoic acid](/img/structure/B4616752.png)

![N-[4-(4-ethylphenyl)-5-methyl-1,3-thiazol-2-yl]cyclopropanecarboxamide](/img/structure/B4616783.png)

![4-[({[2-(1-cyclohexen-1-yl)ethyl]amino}carbonothioyl)amino]-N-2-pyrimidinylbenzenesulfonamide](/img/structure/B4616785.png)

![6-benzyl-2-[4-(benzyloxy)benzylidene]-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B4616793.png)